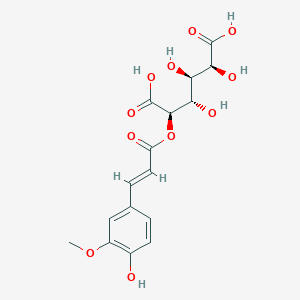

2-(E)-O-feruloyl-D-galactaric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(E)-O-feruloyl-D-galactaric acid is o-Feruloylgalactaric acid in which the hydroxy proton replaced by the feruloyl group is the one at C-2 when the galactaric acid molecule is oriented in the D-configuration. It derives from a galactaric acid. It is a conjugate acid of a 2-(E)-O-feruloyl-D-galactarate(2-).

Scientific Research Applications

Nutritional and Health Benefits

1.1 Antioxidant Properties

Research has demonstrated that 2-(E)-O-feruloyl-D-galactaric acid exhibits significant antioxidant activity, which is crucial in combating oxidative stress linked to various chronic diseases. A study indicated that this compound can enhance the antioxidant capacity of food products, making it a valuable additive in functional foods aimed at health-conscious consumers .

1.2 Inhibition of Digestive Enzymes

The compound has been shown to inhibit carbohydrate digestive enzymes such as α-amylase and β-glucosidase. This inhibition can reduce glucose absorption in the intestine, suggesting potential applications in managing type 2 diabetes. The relevance of this property is underscored by the increasing prevalence of diabetes globally, particularly in regions like Africa .

Food Processing Applications

2.1 Fermentation Processes

In food science, this compound has been studied for its role in enhancing the recovery of phenolic compounds during fermentation processes. For instance, lactic acid bacteria (LAB) have been utilized to ferment orange peels, which resulted in increased levels of phenolic acids and improved antioxidant properties . This application not only enhances the nutritional profile of fermented products but also contributes to waste valorization.

2.2 Natural Preservative

Due to its antimicrobial properties, this compound can serve as a natural preservative in food products. Its ability to inhibit microbial growth makes it suitable for extending the shelf life of various food items while maintaining their sensory qualities .

Pharmacological Applications

3.1 Anti-inflammatory Effects

Studies have indicated that this compound possesses anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. Its bioactive profile suggests potential therapeutic applications in pharmacology, particularly for conditions characterized by chronic inflammation .

3.2 Potential as a Prebiotic

The compound's interaction with gut microbiota positions it as a potential prebiotic agent, capable of promoting beneficial gut bacteria growth. This characteristic is vital for improving gut health and could lead to further research into its applications in probiotic formulations .

Case Studies and Research Findings

Properties

Molecular Formula |

C16H18O11 |

|---|---|

Molecular Weight |

386.31 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxyhexanedioic acid |

InChI |

InChI=1S/C16H18O11/c1-26-9-6-7(2-4-8(9)17)3-5-10(18)27-14(16(24)25)12(20)11(19)13(21)15(22)23/h2-6,11-14,17,19-21H,1H3,(H,22,23)(H,24,25)/b5-3+/t11-,12+,13+,14-/m1/s1 |

InChI Key |

JZRAOXRUPYISEN-MOEPPVLCSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)C(=O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(C(C(=O)O)O)O)O)C(=O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.